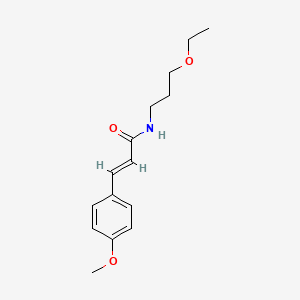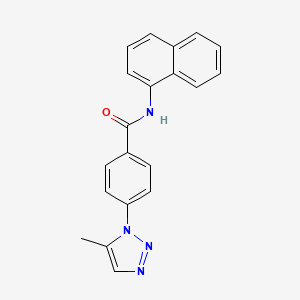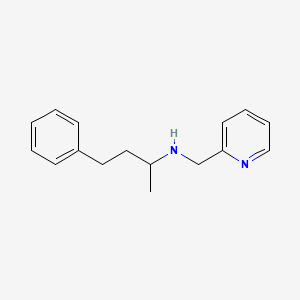
4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a heterocyclic compound that belongs to the class of triazoles. PETT has been widely studied in recent years due to its potential applications in various fields, such as medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol may exert its anticancer and antitumor effects by inhibiting the activity of various enzymes involved in cell proliferation and angiogenesis. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol may also induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol may exert its antimicrobial effects by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of cancer cells and bacteria. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit antioxidant and anti-inflammatory effects. In vivo studies have shown that 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is also stable under normal laboratory conditions. However, 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the research of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol-based materials for various applications, such as drug delivery and catalysis. Another potential direction is the optimization of the synthesis method of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields of scientific research.
Scientific Research Applications
4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has shown promising results in various fields of scientific research. In medicinal chemistry, 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as an anticancer and antitumor agent. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an antimicrobial agent. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c14-10-12-11-8-13(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHLTYPJMPFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589534 | |
| Record name | 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642462-38-2 | |
| Record name | 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[2-(2-chlorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4835558.png)
![2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4835569.png)

![2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)-N-phenylacetamide](/img/structure/B4835585.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(3-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4835604.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)


![N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4835623.png)
![1-[4-(acetylamino)phenyl]-N,N-diallyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4835638.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4835641.png)
![2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4835650.png)